![molecular formula C12H16O7 B584026 Tri-O-Acetyl-D-[1-<sup>13</sup>C]Galactal CAS No. 478518-74-0](/img/structure/B584026.png)

Tri-O-Acetyl-D-[1-13C]Galactal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

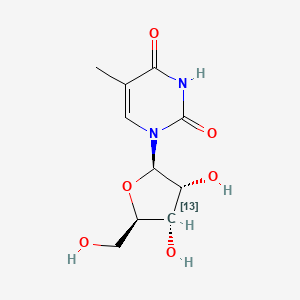

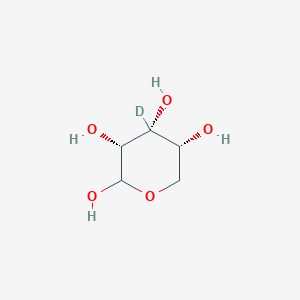

Tri-O-acetyl-D-[1-13C]galactal: is a labeled carbohydrate derivative, specifically a galactal, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is used primarily in research settings, particularly in the study of carbohydrate chemistry and metabolic pathways .

Wissenschaftliche Forschungsanwendungen

Tri-O-acetyl-D-[1-13C]galactal is used extensively in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex carbohydrates and oligosaccharides.

Biology: It is used in metabolic studies to trace the pathways of carbohydrate metabolism.

Medicine: It is used in the development of diagnostic tools and therapeutic agents.

Industry: It is used in the production of isotopically labeled compounds for various applications

Wirkmechanismus

Target of Action

Tri-O-acetyl-D-[1-13C]galactal is primarily used in proteomics research . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms in which it is applied.

Mode of Action

It is known that the compound is a stable isotope form of D-galactal , which is a carbohydrate inhibitor of ricin . .

Biochemical Pathways

As a stable isotope, it has been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that it may be involved in various biochemical pathways depending on the specific drug molecule it is incorporated into.

Pharmacokinetics

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a stable isotope, it is primarily used as a tracer in drug development , which suggests that its effects would largely depend on the specific drug molecule it is incorporated into.

Action Environment

It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of Tri-O-acetyl-D-[1-13C]galactal may be influenced by the specific biological environment in which it is used.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Tri-O-acetyl-D-[1-13C]galactal typically involves the acetylation of D-galactalThe reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: : While specific industrial production methods for Tri-O-acetyl-D-[1-13C]galactal are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of isotopically labeled starting materials is crucial for the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: : Tri-O-acetyl-D-[1-13C]galactal undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tri-O-acetyl-D-galactal: Similar in structure but without the carbon-13 isotope.

Tri-O-acetyl-D-glucal: Another acetylated carbohydrate derivative used in similar research applications

Uniqueness: : The uniqueness of Tri-O-acetyl-D-[1-13C]galactal lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where precise tracking of molecular transformations is required .

Eigenschaften

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-BINFZZBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)

![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)